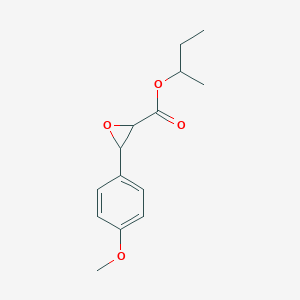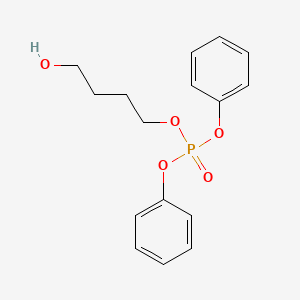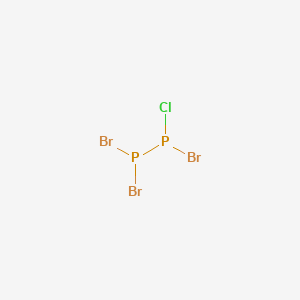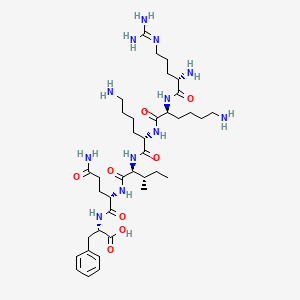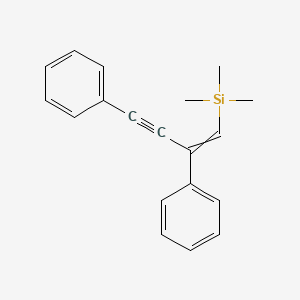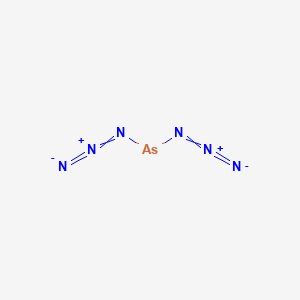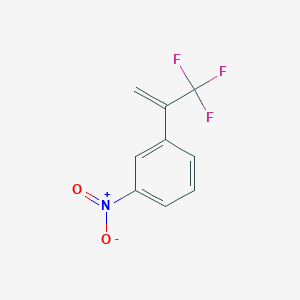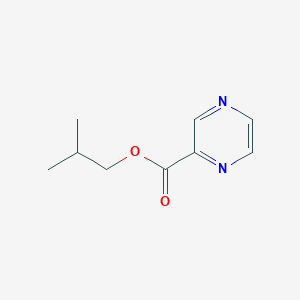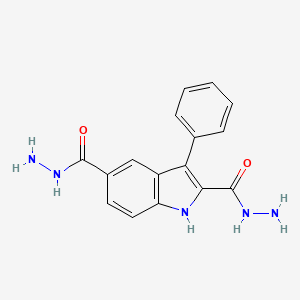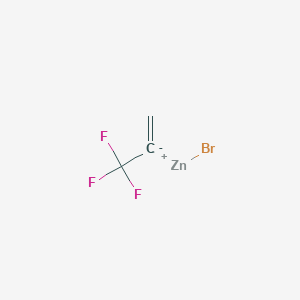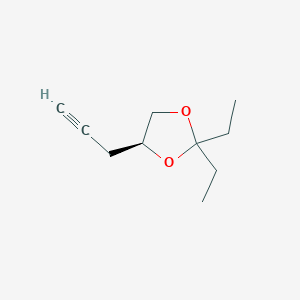
(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms and three carbon atoms. The specific structure of this compound includes two ethyl groups and a propynyl group attached to the dioxolane ring, which can impart unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the cyclization of a diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, need to be optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would need to be optimized for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies and as a probe for investigating biological pathways.
Medicine: Possible applications in drug development and as a precursor for pharmaceuticals.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
(4S)-2,2-Diethyl-1,3-dioxolane: Lacks the propynyl group, which may affect its reactivity and applications.
(4S)-2,2-Diethyl-4-methyl-1,3-dioxolane: Contains a methyl group instead of a propynyl group, leading to different chemical properties.
(4S)-2,2-Diethyl-4-(prop-2-en-1-yl)-1,3-dioxolane: Contains a prop-2-en-1-yl group, which may result in different reactivity.
Uniqueness
The presence of the prop-2-yn-1-yl group in (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane imparts unique chemical properties, such as increased reactivity towards certain types of reactions. This makes it a valuable compound for specific applications where such reactivity is desired.
属性
CAS 编号 |
172268-68-7 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
(4S)-2,2-diethyl-4-prop-2-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C10H16O2/c1-4-7-9-8-11-10(5-2,6-3)12-9/h1,9H,5-8H2,2-3H3/t9-/m0/s1 |
InChI 键 |
VRBJTOHWNKXDHF-VIFPVBQESA-N |
手性 SMILES |
CCC1(OC[C@@H](O1)CC#C)CC |
规范 SMILES |
CCC1(OCC(O1)CC#C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


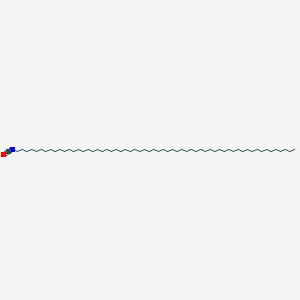
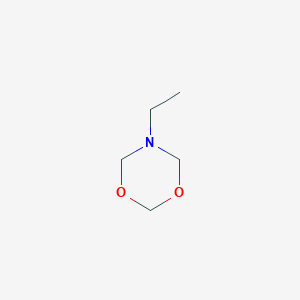
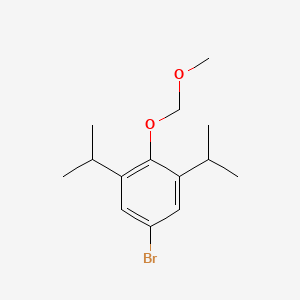
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
